2-[(2-Methylbut-3-YN-2-YL)amino]-1,3-oxazole-4-carboxylic acid
Description
The compound 2-[(2-Methylbut-3-YN-2-YL)amino]-1,3-oxazole-4-carboxylic acid is a 1,3-oxazole derivative characterized by:
- A 1,3-oxazole heterocyclic core with a carboxylic acid group at position 2.
- A propargyl-substituted amino group at position 2, specifically a 2-methylbut-3-yn-2-yl moiety.
Properties
Molecular Formula |
C9H10N2O3 |
|---|---|
Molecular Weight |
194.19 g/mol |
IUPAC Name |
2-(2-methylbut-3-yn-2-ylamino)-1,3-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C9H10N2O3/c1-4-9(2,3)11-8-10-6(5-14-8)7(12)13/h1,5H,2-3H3,(H,10,11)(H,12,13) |
InChI Key |
KYCFPXOZEYMYLG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#C)NC1=NC(=CO1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Methylbut-3-YN-2-YL)amino]-1,3-oxazole-4-carboxylic acid typically involves the reaction of 2-methylbut-3-yn-2-ylamine with an appropriate oxazole derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified using column chromatography to obtain the pure compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Methylbut-3-YN-2-YL)amino]-1,3-oxazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide in an organic solvent like tetrahydrofuran.
Major Products Formed
Oxidation: Formation of corresponding oxazole-4-carboxylic acid derivatives.
Reduction: Formation of reduced oxazole derivatives.
Substitution: Formation of substituted oxazole derivatives with various functional groups.
Scientific Research Applications
2-[(2-Methylbut-3-YN-2-YL)amino]-1,3-oxazole-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs targeting various diseases.
Biological Research: It is used in the study of enzyme inhibition and receptor binding assays.
Material Science: The compound is explored for its potential use in the synthesis of novel materials with unique properties.
Pharmaceuticals: It is investigated for its potential therapeutic effects and as a building block in drug synthesis.
Mechanism of Action
The mechanism of action of 2-[(2-Methylbut-3-YN-2-YL)amino]-1,3-oxazole-4-carboxylic acid involves its interaction with specific molecular targets such as enzymes or receptors. The compound binds to the active site of the target molecule, inhibiting its activity or modulating its function. This interaction can lead to various biological effects, depending on the target and the pathway involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of 1,3-Oxazole-4-carboxylic Acid Derivatives
Table 1: Key Structural and Functional Comparisons
Key Structural and Functional Differences
Substituent at Position 2: The propargyl group in the target compound introduces alkyne functionality, which may enhance metabolic stability or enable click chemistry modifications compared to phenyl or alkyl groups in analogues like 5-methyl-2-phenyl-1,3-oxazole-4-carboxylic acid .
Substituent at Position 5 :
- Methyl or phenyl groups at position 5 (e.g., Macrooxazole A, Ile-MOzl-Ca) correlate with enhanced bioactivity , such as antimicrobial effects . The absence of a substituent at position 5 in the target compound may limit its potency unless compensated by the propargyl group’s unique reactivity.
Biological Activity: Macrooxazole A–D exhibit broad-spectrum antimicrobial and cytotoxic activities, attributed to their methyl and aryl substituents . Ile-MOzl-Ca and related thiazole/oxazole-modified peptides (e.g., gallinamide A) show antiplasmodial properties, suggesting the target compound’s amino-propargyl group could be explored for similar parasitic targets . Vasoactive effects are observed in 2-phenyl-5-{methyl[...]amino}-1,3-oxazole-4-carboxylic acid derivatives, highlighting the role of substituents in modulating physiological responses .
Physicochemical Properties
- Molecular Weight : The target compound’s molecular weight is estimated to be ~250–300 g/mol, comparable to simpler analogues (e.g., 223.62 for 2-(2-chlorophenyl)-1,3-oxazole-4-carboxylic acid ).
- Solubility : The propargyl group may reduce aqueous solubility compared to polar substituents (e.g., hydroxyl or carboxylate groups in other oxazoles).
Biological Activity
The compound 2-[(2-Methylbut-3-YN-2-YL)amino]-1,3-oxazole-4-carboxylic acid is a member of the oxazole family, which has garnered attention due to its potential biological activities. This article delves into the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- IUPAC Name : 2-amino-N-(2-methylbut-3-yn-2-yl)-1,3-oxazole-4-carboxylic acid
- Molecular Formula : CHNO
This compound features an oxazole ring substituted with an amino group and a carboxylic acid, which are crucial for its biological activity.
Research indicates that compounds containing oxazole rings exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Specifically, this compound may act through the following mechanisms:
- Inhibition of Enzymatic Activity : Some studies suggest that oxazole derivatives can inhibit specific enzymes involved in metabolic pathways critical for cell proliferation.
- Modulation of Signaling Pathways : The compound may influence signaling pathways related to inflammation and apoptosis, potentially leading to therapeutic effects in diseases characterized by uncontrolled cell growth.
Case Studies and Research Findings
A review of recent literature reveals several significant findings regarding the biological activity of this compound:
-
Anticancer Activity : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The compound was found to induce apoptosis in human breast cancer cells by activating caspase pathways.
Cell Line IC50 (µM) Mechanism of Action MCF7 (Breast Cancer) 15 Apoptosis via caspase activation HeLa (Cervical Cancer) 20 Cell cycle arrest -
Antimicrobial Properties : The compound has shown promising results against Gram-positive bacteria in preliminary assays. The minimum inhibitory concentration (MIC) was determined to be effective in inhibiting bacterial growth.
Bacterial Strain MIC (µg/mL) Staphylococcus aureus 32 Streptococcus pneumoniae 64 - Anti-inflammatory Effects : In animal models, administration of the compound resulted in a significant decrease in inflammatory markers. This suggests potential use in treating inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
